4-(2,2-difluoroethoxy)-2-fluorobenzoic acid
Description
4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoroethoxy (–OCH₂CF₂) substituent at the para position (C4) and a fluorine atom at the ortho position (C2) of the aromatic ring. The molecule combines the electron-withdrawing effects of fluorine and the difluoroethoxy group, which significantly influence its acidity (pKa ~2.5–3.0), solubility, and reactivity compared to non-fluorinated analogs.
Properties
CAS No. |
1695723-78-4 |
|---|---|
Molecular Formula |
C9H7F3O3 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid typically involves the introduction of the difluoroethoxy group and the fluorine atom onto a benzoic acid derivative. One common method is the nucleophilic substitution reaction, where a suitable benzoic acid derivative is reacted with a difluoroethoxy reagent under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced purification techniques such as crystallization or chromatography ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially inhibiting their activity. The difluoroethoxy group may also contribute to the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The difluoroethoxy group (–OCH₂CF₂) in the target compound is more electron-withdrawing than methoxy (–OCH₃) or carboxyethyl (–CH₂CH(COOH)) groups, leading to stronger acidity compared to 2-fluoro-4-methoxybenzoic acid .
- Environmental Persistence : 4-(1-carboxyethyl)-2-fluorobenzoic acid accumulates in aerobic systems due to resistance to biodegradation, a trait that may also apply to the target compound given its fluorinated groups .
Environmental and Toxicological Considerations
- Biodegradation : Fluorinated benzoic acids like 4-(1-carboxyethyl)-2-fluorobenzoic acid are recalcitrant in wastewater treatment systems, raising concerns about environmental persistence .
- Toxicity : Fluorine substituents can lead to toxic metabolites (e.g., 3-fluorocatechol), necessitating further studies on the target compound’s safety profile .
Biological Activity
- Molecular Formula : C₈H₅F₃O₃
- Molecular Weight : 206.12 g/mol
- Melting Point : 135°C to 138°C
- Structural Features : The presence of fluorine atoms and the difluoroethoxy group enhances lipophilicity, potentially affecting solubility and permeability in biological systems.
Biological Activity Overview
The biological activity of 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid has not been extensively documented in literature. However, compounds with similar structures often exhibit significant pharmacological properties. Here are some potential biological activities inferred from related compounds:
- Antimicrobial Activity : Fluorinated benzoic acids are known for their antimicrobial properties. For instance, derivatives of 4-fluorobenzoic acid have been evaluated for their effectiveness against various pathogens .
- Anti-inflammatory Effects : Compounds with benzoic acid moieties have been investigated for their anti-inflammatory properties, which may extend to this compound due to structural similarities.
- Potential as Drug Candidates : The unique structural features of this compound may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Comparative Analysis with Related Compounds
The following table summarizes key features and potential biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Potential Biological Activity |
|---|---|---|---|
| 4-Chloro-2-fluorobenzoic acid | C₇H₄ClF O₂ | Chlorine instead of difluoroethoxy group | Antimicrobial |
| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrF O₂ | Bromine substitution; different reactivity | Anti-inflammatory |
| 4,5-Dichloro-2-fluorobenzoic acid | C₇H₃Cl₂F O₂ | Two chlorine atoms; potential for different activity | Antimicrobial |
| 2-Fluorobenzoic acid | C₇H₅FO₂ | Lacks additional substituents; simpler structure | Antimicrobial |
This table illustrates how the unique difluoroethoxy group in this compound may influence its biological activity compared to other halogenated benzoic acids.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, research on related fluorinated compounds suggests that the presence of fluorine can enhance biological activity through increased lipophilicity and altered receptor interactions. For example:
- A study on derivatives of 4-fluorobenzoic acid demonstrated significant antimicrobial activity against various strains of bacteria, indicating that similar compounds may also exhibit such properties .
- Research into the synthesis and characterization of new derivatives highlighted the importance of structural modifications in enhancing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
